VS-5584 is a synthetic, low-molecular-weight compound [] classified as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [, , ]. It plays a significant role in scientific research, particularly in oncology, as a tool to investigate the roles of the PI3K/mTOR pathway in cancer development, progression, and therapeutic resistance [, , , , , , , , , , , , , , , , , , , , , , , , , ].
The synthesis of VS-5584 involves several key steps that utilize organic chemistry techniques. While the detailed synthetic pathway is not fully disclosed in the literature, it is known that the compound can be synthesized starting from commercially available precursors through multi-step reactions involving functional group modifications. The specific methods include:
The synthesis process is designed to yield a compound with favorable pharmacokinetic properties, allowing for effective oral bioavailability in preclinical models .
The molecular structure of VS-5584 can be described by its chemical formula C17H22N6O and its systematic name as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine. The structure features a purine base linked to a pyrimidine moiety, with morpholine and isopropyl groups contributing to its unique properties.
The structural characteristics facilitate its binding to the ATP-binding site of kinases, which is crucial for its inhibitory action .
VS-5584 primarily participates in biochemical reactions that inhibit the phosphorylation processes mediated by PI3K and mTOR kinases. The inhibition leads to downstream effects on cellular signaling pathways that regulate cell survival, growth, and apoptosis.
These reactions are pivotal in understanding how VS-5584 can be utilized therapeutically against various cancers.
The mechanism by which VS-5584 exerts its effects involves competitive inhibition at the ATP-binding sites of both phosphatidylinositol 3-kinase and mammalian target of rapamycin. Upon administration, VS-5584 binds to these kinases, preventing ATP from activating them. This blockade results in:
This action results in significant antiproliferative effects on various cancer cell lines, particularly those with mutations in the PI3K pathway .
These properties are essential for its formulation into therapeutic agents .
VS-5584 has significant potential applications in cancer therapy due to its ability to inhibit critical growth signaling pathways. It has been studied for:
Its selective action makes it a promising candidate for targeted cancer therapies aimed at minimizing side effects while maximizing therapeutic efficacy .
The PI3K-AKT-mTOR signaling axis governs critical cellular processes, including proliferation, metabolism, and survival. Dysregulation occurs through PIK3CA mutations (encoding p110α), PTEN deletions, or upstream receptor tyrosine kinase hyperactivity, leading to constitutive pathway activation. This transformation drives unchecked growth and therapy resistance across solid and hematologic malignancies. For example, PIK3CA mutations occur in 10-30% of breast, colorectal, and endometrial cancers, while PTEN loss occurs in >40% of advanced prostate cancers [1] [3].
Key Oncogenic Alterations:
Table 1: Kinase Selectivity Profile of VS-5584
Target Kinase | IC₅₀ (nM) | Class Significance |
---|---|---|
PI3Kα | 16 ± 3 | Catalytic subunit mutated in solid tumors |
PI3Kβ | 68 ± 9 | PTEN-null tumor dependency |
PI3Kδ | 42 ± 8 | Hematologic malignancy target |
PI3Kγ | 25 ± 5 | Tumor microenvironment modulation |
mTOR | 37 ± 7 | Dual mTORC1/2 complex regulator |
DNA-PK | 1,270 ± 321 | Off-target (minimal inhibition) |
Vps34 | 7,470 ± 1,300 | Off-target (negligible) |
Data compiled from enzymatic assays [1] [3] [4]
Single-pathway agents (e.g., rapalogs) exhibit limited efficacy due to compensatory feedback loops. mTORC1 inhibition triggers PI3K/AKT reactivation via IRS-1 upregulation, while isoform-specific PI3K inhibitors spare mTORC2-mediated AKT-S473 phosphorylation [3]. VS-5584 overcomes these limitations through:
Table 2: Antiproliferative Effects of VS-5584 in Cancer Cell Lines
Cell Line | Genetic Background | IC₅₀ (μM) |
---|---|---|
MCF7 | PIK3CA E545K | 0.13 |
PC-3 | PTEN-null | 0.18 |
MV4-11 | FLT3-ITD | 0.20 |
A549 | KRAS-mutant NSCLC | 0.65 |
PC-9 | EGFR-mutant NSCLC | 2.15 |
Source: Cell viability assays (72 hr exposure) [2] [4] [6]
The progression of PI3K/mTOR inhibitors reflects iterative pharmacologic optimization:
Table 3: Evolution of PI3K/mTOR Inhibitors
Generation | Example Agents | Key Limitations | VS-5584 Advantages |
---|---|---|---|
First-gen | BKM120, PX-866 | Hepatotoxicity, mTOR escape | Dual mTORC1/2 blockade |
Second-gen | Idelalisib, alpelisib | Isoform-specific resistance | Pan-class I PI3K inhibition |
Third-gen | VS-5584, dactolisib | Solubility challenges | Low MW (354.4 g/mol), nanomolar potency |
Clinical development includes Phase I trials for mesothelioma and lymphoma (NCT02372227, NCT01991938), though terminated due to strategic priorities [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: